molecular formula C20H16Cl2N4 B12222491 N-(3-chlorophenyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

N-(3-chlorophenyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12222491
M. Wt: 383.3 g/mol
InChI Key: YZMACMBBSYWIGJ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a high-purity chemical compound designed for research use only (RUO) and is strictly not for diagnostic or therapeutic applications. This molecule belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, a scaffold recognized for its significant potential in targeted cancer therapy due to its potent protein kinase inhibitor (PKI) activity . Protein kinases are key regulators in cellular signaling, and their dysregulation is a hallmark of various cancers, making them prominent therapeutic targets . The structural core of this compound allows for potential interactions with the ATP-binding sites of kinases, thereby disrupting phosphorylation and subsequent oncogenic signaling pathways . Researchers can leverage this compound in oncology research, particularly in developing treatments for conditions such as non-small cell lung cancer (NSCLC) and melanoma, where kinases like EGFR, B-Raf, and MEK are often implicated . The specific substitution pattern on the pyrazolo[1,5-a]pyrimidine core is critical for its bioactivity and binding affinity. The presence of the 3-chlorophenyl and 4-chlorophenyl groups may enhance selectivity and potency, as halogen atoms are commonly used in drug design to fine-tune physicochemical properties like metabolic stability and binding interactions . This reagent is intended for in vitro and in vivo studies to investigate kinase signaling mechanisms, evaluate anti-proliferative effects, and explore structure-activity relationships (SAR) to guide the development of next-generation kinase inhibitors. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C20H16Cl2N4

Molecular Weight

383.3 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C20H16Cl2N4/c1-12-10-18(24-17-5-3-4-16(22)11-17)26-20(23-12)19(13(2)25-26)14-6-8-15(21)9-7-14/h3-11,24H,1-2H3

InChI Key

YZMACMBBSYWIGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=CC=C3)Cl)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance the solubility of intermediates and facilitate cyclization at elevated temperatures (120–150°C). In contrast, ethanol or methanol is preferred for amination steps due to their ability to dissolve both aromatic amines and inorganic bases.

Catalytic Systems

Transition-metal catalysts (e.g., Pd/C, CuI) improve yields in coupling reactions but introduce challenges in purification. Catalyst-free conditions, as reported in Biginelli-type syntheses, reduce costs and simplify workup. For example, reactions in DMF at 120°C without additives achieve 60–70% yields for analogous pyrazolo[1,5-a]pyrimidines.

Competing Pathways and Byproduct Formation

A major challenge is the formation of regioisomers during cyclization. The use of electron-withdrawing groups (e.g., cyano) at the pyrazole C-4 position mitigates this issue by directing cyclization selectivity. Additionally, acidic conditions promote side reactions such as hydrolysis of the pyrimidine ring, necessitating pH control during synthesis.

Comparative Analysis of Synthetic Routes

The table below summarizes key preparation methods, highlighting yields, conditions, and limitations:

Method Starting Materials Conditions Yield Key Challenges
Stepwise Cyclization 3-Amino-2,5-dimethylpyrazole, 4-Cl-phenylhalide DMF, K₂CO₃, 120°C, 12h 45–50% Byproduct formation during amination
Biginelli-Type 5-Amino-3-arylpyrazole, 3-Cl-benzaldehyde DMF, 130°C, catalyst-free, 6h 55–60% Competing dimerization pathways
Ullmann Coupling 7-Chloro intermediate, 3-Cl-aniline Toluene, Pd(OAc)₂, Xantphos, 100°C, 24h 50–55% Catalyst removal and cost

Mechanistic Insights

Cyclocondensation Mechanism

The formation of the pyrazolo[1,5-a]pyrimidine core proceeds via aza-Michael addition followed by cyclodehydration. For instance, 3-amino-2,5-dimethylpyrazole attacks the β-carbon of an α,β-unsaturated ketone, forming an enamine intermediate that undergoes intramolecular cyclization.

Amination Pathways

In Ullmann-type couplings, the palladium catalyst facilitates oxidative addition of the chloro intermediate, followed by transmetallation with the amine and reductive elimination to form the C–N bond. In contrast, SNAr reactions rely on the activation of the chloro group by electron-withdrawing substituents, enabling nucleophilic attack by 3-chloroaniline.

Scalability and Industrial Considerations

Scaling up the synthesis requires addressing solvent recovery and waste management. DMF, while effective, poses environmental and health risks, prompting exploration of alternatives like cyclopentyl methyl ether (CPME). Additionally, continuous-flow reactors improve heat transfer and reduce reaction times for cyclization steps.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chlorophenyl groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with hydrogenated chlorophenyl groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

Anticancer Activity

Pyrazolo[1,5-a]pyrimidines are recognized for their potential anticancer properties. Research indicates that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Studies

  • Study on MDA-MB-231 Cells : A library of pyrazolo[1,5-a]pyrimidin-7-ols was screened for anticancer activity against the MDA-MB-231 human breast cancer cell line. The study utilized the MTT assay to measure cell viability, comparing results against known anticancer drugs like YM155 and menadione. None of the tested compounds demonstrated significant growth inhibition at the concentrations used .
  • Triazole-linked Glycohybrids : Another study synthesized triazole-linked glycohybrids of pyrazolo[1,5-a]pyrimidines and evaluated their anticancer efficacy. The results indicated varied activity levels across different cell lines, suggesting that modifications to the pyrazolo[1,5-a]pyrimidine scaffold could enhance therapeutic potential .

Summary Table of Anticancer Studies

Compound TypeCell LineActivity ObservedReference
Pyrazolo[1,5-a]pyrimidin-7-olsMDA-MB-231No significant activity
Triazole-linked GlycohybridsVariousVaried activity

Antibacterial and Antibiofilm Activity

Another area of interest is the antibacterial properties of pyrazolo[1,5-a]pyrimidine derivatives. Recent studies have shown that these compounds can exhibit significant antibacterial and antibiofilm activities.

Case Studies

  • Antibiofilm Activity : A study synthesized several pyrazole and pyrazolo[1,5-a]pyrimidine derivatives and assessed their ability to inhibit biofilm formation. The results indicated that certain derivatives effectively reduced biofilm mass in bacterial cultures, suggesting their potential as antibiofilm agents .

Summary Table of Antibacterial Studies

Compound TypeBacterial StrainActivity ObservedReference
Pyrazole DerivativesVariousSignificant antibiofilm activity

Other Therapeutic Applications

Beyond anticancer and antibacterial activities, pyrazolo[1,5-a]pyrimidines are being explored for their potential in treating various diseases due to their ability to interact with different biological targets.

Insights from Recent Research

  • Enzymatic Inhibition : The structural diversity of pyrazolo[1,5-a]pyrimidines allows for the design of inhibitors targeting specific enzymes involved in disease pathways. This could lead to novel treatments for conditions such as inflammation and metabolic disorders .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Effects on Activity
Compound Name Substituents Key Activity Reference
MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine) 3-(4-methoxy-2-methylphenyl), N,N-bis(2-methoxyethyl) CRF1 receptor antagonist (IC₅₀: 10 nM)
Compound 32 (3,5-bis(4-fluorophenyl)-N-(pyridin-2-ylmethyl)) 3,5-bis(4-fluorophenyl), N-(pyridin-2-ylmethyl) Anti-mycobacterial (MIC: 0.5 µg/mL)
N-(4-chlorophenyl)-3-(2-methoxyphenyl)-5-methyl 3-(2-methoxyphenyl), N-(4-chlorophenyl) Structural analog with uncharacterized activity
3-(4-chlorophenyl)-N-[3-(imidazol-1-yl)propyl]-2,5-dimethyl N-[3-(imidazol-1-yl)propyl] Anti-parasitic (Wolbachia-targeting)
Key Observations :
  • Chlorophenyl vs. Fluorophenyl : Fluorine at the 3- or 5-position enhances anti-mycobacterial activity (e.g., compound 32, MIC 0.5 µg/mL), while chlorine may improve CNS penetration in CRF1 antagonists like MPZP .
  • Amine Substitutions : Bulky groups (e.g., N,N-bis(2-methoxyethyl) in MPZP) enhance CRF1 receptor affinity, whereas pyridin-2-ylmethyl groups favor anti-mycobacterial activity .

Pharmacokinetic and Physicochemical Properties

Table 2: Calculated Molecular Properties
Compound Molecular Weight LogP Hydrogen Bond Donors Reference
Target Compound ~380.3* ~4.5* 1 Estimated
MPZP 439.5 3.8 0
Compound 32 418.4 4.1 1
N-(sec-butyl)-3-(2-chlorophenyl)-2,5-dimethyl 328.8 4.3 1

*Estimated based on structural analogs.

Key Observations :
  • Hydrogen Bonding: Presence of an NH group (e.g., in the target compound) may improve target engagement but reduce metabolic stability compared to MPZP, which lacks H-bond donors .

Case Study: Anti-Mycobacterial Analogs

A series of 5-substituted pyrazolo[1,5-a]pyrimidin-7-amine derivatives (compounds 22–44) were synthesized via Suzuki coupling, with substituents at positions 3 and 5 significantly affecting activity :

  • Compound 34 (3-(4-fluorophenyl)-5-(4-methoxyphenyl)): MIC = 1.0 µg/mL.
  • Compound 35 (3-(4-fluorophenyl)-5-(4-isopropylphenyl)): MIC = 0.25 µg/mL.

The target compound’s 3,5-dichlorophenyl groups may offer steric advantages but require empirical validation.

CRF1 Antagonist Series

MPZP and related compounds (e.g., DMP904, CP 154,526) highlight the importance of:

  • 3-Aryl Groups : Electron-rich substituents (e.g., 4-methoxy-2-methylphenyl) improve receptor binding.
  • N-Alkylation : Bis-alkylation (e.g., N,N-bis(2-methoxyethyl)) reduces off-target effects .

The target compound’s 3-(4-chlorophenyl) group may reduce CRF1 affinity compared to MPZP but could be optimized for selectivity.

Biological Activity

N-(3-chlorophenyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic structure that combines pyrazole and pyrimidine rings. Its molecular formula is C16H15Cl2N4C_{16}H_{15}Cl_2N_4, with a molecular weight of approximately 353.8 g/mol. The presence of chlorine substituents on the phenyl rings enhances its biological activity by influencing its interaction with biological targets.

5-HT2A Serotonin Receptor Modulation

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can act as modulators of the 5-HT2A serotonin receptor. This receptor is implicated in various neurological disorders, and compounds that target it may have therapeutic potential for conditions such as depression and anxiety disorders. The specific compound has been shown to exhibit binding affinity towards this receptor, suggesting a mechanism through which it may exert psychoactive effects .

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine scaffold has been associated with anticancer properties. Studies have demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, recent research evaluated several new derivatives against the NCI 60 cancer cell line panel, revealing that some compounds had GI50 values as low as 0.018 μM, indicating potent activity . The mechanism often involves inhibition of key signaling pathways in cancer cell proliferation.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The introduction of chlorinated phenyl groups can be achieved through electrophilic aromatic substitution reactions or coupling reactions using palladium catalysts.

Antibiofilm and Anti-Quorum-Sensing Activities

Recent studies have highlighted the compound's potential in combating bacterial infections through antibiofilm and anti-quorum-sensing activities. A study focused on various pyrazole derivatives demonstrated that certain compounds could disrupt biofilm formation in pathogenic bacteria, providing a novel approach to treating infections where biofilms are a significant concern .

Inhibition Studies

Inhibition studies targeting specific enzymes have revealed that derivatives of this compound can effectively inhibit enzymes involved in tumor progression. For example, compounds were tested for their inhibitory effects on EGFR tyrosine kinase with promising IC50 values indicating significant enzymatic inhibition .

Comparative Biological Activity Table

Compound Target Activity IC50/ GI50 (µM) Reference
This compound5-HT2A ReceptorModulatorNot specified
Various Pyrazole DerivativesNCI 60 Cancer Cell LinesAnticancer0.018 - 9.98
Pyrazole DerivativesBacterial BiofilmsAntibiofilmNot specified

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